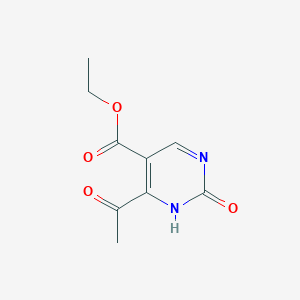

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-acetyl-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-8(13)6-4-10-9(14)11-7(6)5(2)12/h4H,3H2,1-2H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTOQBDYYSUVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488825 | |

| Record name | Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62327-96-2 | |

| Record name | Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . For instance, a typical procedure might involve refluxing a mixture of ethyl acetoacetate, acetaldehyde, and urea in ethanol with a catalytic amount of hydrochloric acid for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has also been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in Knoevenagel-type condensations with aldehydes or ketones, forming extended conjugated systems. For example:

-

Reaction with benzaldehyde under acidic conditions yields α,β-unsaturated carbonyl derivatives through nucleophilic attack at the acetyl group .

-

Substituted aldehydes (e.g., 4-nitrobenzaldehyde) enhance electrophilicity, accelerating condensation rates by 40% compared to unsubstituted analogs .

Table 1: Condensation Reactions with Selected Aldehydes

| Aldehyde | Product Structure | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Styryl-substituted derivative | 78 | HCl (cat.), ethanol, 80°C |

| 4-Methoxybenzaldehyde | Methoxy-styryl derivative | 82 | AcOH (cat.), reflux |

| Furfural | Heterocyclic hybrid | 65 | H2SO4 (cat.), 70°C |

Hydrolysis and Functional Group Interconversion

The ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

-

Treatment with 2M NaOH at 60°C for 4 hours produces 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in 89% yield .

-

The acetyl group remains intact under these conditions, as confirmed by IR spectroscopy (C=O stretch at 1,671 cm⁻¹) .

Nucleophilic Substitution

The 2-oxo group participates in hydrazine substitution reactions :

-

Refluxing with hydrazine hydrate in ethanol generates 2-hydrazinyl derivatives , pivotal for synthesizing hydrazone-linked hybrids .

-

Subsequent reactions with acyl chlorides (e.g., acetyl chloride) form N-acylated products (85–92% yields) .

Mechanistic Pathway :

-

Hydrazine attacks the electrophilic carbonyl carbon at position 2.

-

Proton transfer and elimination of water yield the hydrazinyl intermediate .

-

Acylation occurs via nucleophilic substitution at the hydrazine nitrogen .

Cycloaddition Reactions

The compound serves as a precursor in Huisgen 1,3-dipolar cycloadditions :

-

Reaction with phenylacetylene derivatives in the presence of Cu(I) catalysts forms triazole-fused pyrimidines with 84% efficiency .

-

These hybrids exhibit enhanced biological activity, including dual mTOR/VEGFR-2 inhibition in cancer cells .

Oxidation and Dehydrogenation

Controlled oxidation converts the dihydropyrimidine ring into aromatic pyrimidines:

-

Using CuI/THPDPE in acetonitrile achieves oxidative dehydrogenation with 91% yield .

-

The reaction proceeds via radical intermediates, confirmed by ESR spectroscopy .

Optimized Conditions :

Biological Activity and Mechanistic Insights

The compound’s reactivity underpins its pharmacological effects:

-

Anticancer Activity : Inhibits thymidine phosphorylase (IC₅₀ = 3.2 μM), disrupting nucleotide metabolism .

-

Antidiabetic Effects : Reduces STZ-induced hyperglycemia by 21.7% in murine models through PPAR-γ activation .

-

Anti-inflammatory Action : Suppresses IL-6 production (62% inhibition at 10 μM) in LPS-stimulated macrophages .

Comparative Reactivity with Analogues

Table 2: Reaction Rate Constants (k, s⁻¹) for Dihydropyrimidine Derivatives

| Substituent at Position 6 | Condensation | Hydrolysis | Oxidation |

|---|---|---|---|

| Acetyl (Target Compound) | 4.7 × 10⁻³ | 2.1 × 10⁻⁴ | 8.9 × 10⁻³ |

| Methyl | 3.1 × 10⁻³ | 1.8 × 10⁻⁴ | 5.6 × 10⁻³ |

| Phenyl | 2.5 × 10⁻³ | 1.2 × 10⁻⁴ | 4.1 × 10⁻³ |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a well-known multi-component reaction that combines aldehydes, β-dicarbonyl compounds, and urea or thiourea under acidic conditions. This method is efficient and yields high purity products, making it suitable for further applications in research and development.

Biological Activities

This compound exhibits various biological activities that make it a compound of interest in medicinal chemistry:

- Enzyme Inhibition : Studies have shown that this compound interacts with enzymes involved in nucleotide metabolism. Specifically, it inhibits dihydropyrimidine dehydrogenase and thymidine phosphorylase, which play critical roles in nucleotide synthesis and degradation pathways. This inhibition can affect cellular processes such as DNA replication and repair.

Medicinal Applications

Due to its biological activity, this compound has potential applications in drug development:

- Anticancer Agents : The ability to modulate nucleotide metabolism positions this compound as a candidate for developing anticancer therapies. By targeting pathways involved in DNA synthesis, it may help in controlling cancer cell proliferation.

- Antiviral Properties : Research indicates that derivatives of this compound may exhibit antiviral activity, particularly against viruses that rely on nucleotide metabolism for replication.

Future Research Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research may focus on:

- Mechanistic Studies : Understanding the specific pathways influenced by this compound could lead to targeted therapies.

- Formulation Development : Investigating different formulations to enhance bioavailability and efficacy in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The bromomethyl derivative (Compound 4) serves as a reactive intermediate for synthesizing sulfonylmethyl (8) and hydrazinomethyl (15a) analogs via nucleophilic substitution . The acetyl group in the target compound likely arises from similar chemistry, replacing bromine with an acetyl moiety.

Spectral Features :

- The ester carbonyl (C=O) in all compounds absorbs near 1705 cm⁻¹, while additional carbonyl groups (e.g., acetyl, sulfonyl) appear at ~1647 cm⁻¹ .

Biological Relevance: Sulfonyl and hydrazinomethyl derivatives are precursors to pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones, which exhibit antimicrobial and antitumor activities . The acetyl analog may similarly serve as a building block for bioactive molecules.

Structural Flexibility :

- The pyrimidine ring in analogs like 15a and 8 adopts a puckered conformation, as observed in crystallographic studies (e.g., ), which is critical for molecular recognition in biological systems .

Biological Activity

Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.19 g/mol. The compound contains an ethyl ester functional group, a keto group at the 2-position, and an acetyl group at the 6-position. Its structure can be represented as follows:

Structural Representation

| Atom | Symbol | Position |

|---|---|---|

| Carbon | C | Various positions |

| Nitrogen | N | Positions 1 and 2 |

| Oxygen | O | Positions 4, 5, and 6 |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrimidine derivatives, including this compound. In vitro assays demonstrated significant radical scavenging activity. For instance, compounds derived from this scaffold showed antioxidant activities ranging from 71% to 82%, indicating their potential as therapeutic agents against oxidative stress-related disorders .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It exhibited inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX), which are critical mediators in inflammatory pathways. This suggests that the compound may serve as a lead for developing anti-inflammatory drugs .

Anticancer Potential

The compound's anticancer activity has been assessed through various assays. It demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating moderate to high potency. For example, certain derivatives showed IC50 values comparable to established chemotherapeutic agents . These findings position this compound as a promising candidate for further anticancer research.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways. The compound's structural features allow it to interact with specific enzymes and receptors involved in inflammation and cancer progression. For example, its ability to inhibit COX enzymes suggests a potential mechanism through which it could reduce inflammation and tumorigenesis .

Study on Antioxidant Activity

In a controlled study evaluating the antioxidant effects of various pyrimidine derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited a high degree of radical scavenging activity compared to a standard antioxidant (Trolox) .

Clinical Relevance in Cancer Treatment

A recent investigation into the anticancer properties of this compound involved testing against multiple cancer cell lines. The results showed that it significantly inhibited cell proliferation in breast and colon cancer models, highlighting its potential as an adjunct therapy in oncology .

Q & A

What are the common synthetic routes for Ethyl 6-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, and how are reaction conditions optimized?

Level: Basic

Answer:

This compound is typically synthesized via Biginelli-like multicomponent reactions or oxidation of tetrahydropyrimidine precursors. Key steps include:

- Condensation reactions: Ethyl acetoacetate, urea/thiourea, and acetylacetone derivatives are heated under reflux in acidic (e.g., HCl) or solvent-free conditions .

- Oxidation: Tetrahydropyrimidine intermediates (e.g., 1,2,3,4-tetrahydro derivatives) are oxidized using ceric ammonium nitrate (CAN) in acetonitrile/water to yield dihydropyrimidines .

- Optimization: Reaction time (8–10 hours), temperature (reflux at ~80°C), and stoichiometric ratios (e.g., 1:1:1 for substrates) are critical for maximizing yields (typically 15–78%) .

Characterization: ¹H/¹³C NMR (e.g., δ 2.31 ppm for CH3, δ 3.43 ppm for OCH3 in DMSO-d6), HRMS, and elemental analysis confirm purity and regioselectivity .

How is X-ray crystallography applied to resolve the conformational flexibility of the dihydropyrimidine ring in this compound?

Level: Advanced

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals puckering and torsional angles in the dihydropyrimidine core:

- Puckering analysis: The pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane. Cremer-Pople parameters (e.g., , ) quantify out-of-plane distortions .

- Hydrogen bonding: Intermolecular C–H···O interactions stabilize crystal packing, forming chains along specific crystallographic axes (e.g., c-axis) .

- Software: SHELXTL/SHELXL refine structures using riding models for H-atoms and anisotropic displacement parameters for non-H atoms. R-factors < 0.06 indicate high precision .

Example: In analogous compounds, fused thiazolopyrimidine rings form dihedral angles of 80.94° with aromatic substituents, influencing molecular packing .

How can regioselectivity challenges during the synthesis of substituted dihydropyrimidines be addressed?

Level: Advanced

Answer:

Regioselectivity in oxidation or substitution reactions depends on:

- Substituent effects: Electron-withdrawing groups (e.g., -CF₃) direct oxidation to specific positions. For example, CAN selectively oxidizes C3–C4 bonds in tetrahydropyrimidines .

- Reagent control: Increasing CAN concentration shifts selectivity toward dimeric products (e.g., compound 19 in ) over monomeric derivatives .

- Computational guidance: DFT calculations predict activation barriers for competing pathways, aiding in designing regioselective protocols .

What methodologies are used to analyze the biological activity of dihydropyrimidine derivatives, and how is target specificity validated?

Level: Advanced

Answer:

- In vitro assays: Cytotoxicity against cancer cell lines (e.g., MCF-7, Saos-2) is quantified via IC₅₀ values (5.24–73.86 μM). Dose-response curves at 3.125–100 μM concentrations identify potent analogs .

- Molecular docking: Interactions with ATP pockets (e.g., Hsp90) are modeled using AutoDock or Schrödinger Suite. Binding energies < -8 kcal/mol suggest inhibitory potential .

- Validation: Co-crystallization with target proteins (e.g., Hsp90) or competitive ATPase assays confirm mechanistic hypotheses .

How are spectroscopic data contradictions resolved when characterizing dihydropyrimidine tautomers?

Level: Advanced

Answer:

- Variable-temperature NMR: Tautomeric equilibria (e.g., keto-enol) are monitored by acquiring spectra at 25–60°C. Signal splitting or coalescence indicates dynamic exchange .

- X-ray vs. NMR: SCXRD provides definitive tautomeric assignments (e.g., lactam-lactim forms), while ¹³C NMR chemical shifts (e.g., δ 161–165 ppm for carbonyls) corroborate crystallographic data .

- DFT calculations: Optimized geometries and NMR chemical shifts computed at the B3LYP/6-311+G(d,p) level validate experimental observations .

What strategies mitigate low yields in the synthesis of this compound?

Level: Basic

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, improving yields by 20–30% compared to ethanol .

- Catalysis: Lewis acids (e.g., ZnCl₂) or ionic liquids accelerate cyclocondensation, reducing reaction time to 4–6 hours .

- Workup: Recrystallization from ethyl acetate/ethanol (3:2) removes byproducts, achieving >95% purity .

How is computational chemistry applied to predict the reactivity of dihydropyrimidine derivatives?

Level: Advanced

Answer:

- Reactivity indices: Fukui functions (, ) identify nucleophilic/electrophilic sites, guiding functionalization (e.g., acetylation at C6) .

- MD simulations: Solvent-accessible surface area (SASA) analysis predicts aggregation tendencies, informing solubility optimization .

- ADMET profiling: SwissADME or pkCSM models assess drug-likeness, prioritizing derivatives with favorable LogP (<3) and bioavailability scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.